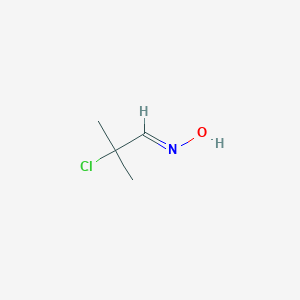

2-Chloro-2-methylpropionaldehyde oxime

Beschreibung

Eigenschaften

CAS-Nummer |

18537-69-4 |

|---|---|

Molekularformel |

C4H8ClNO |

Molekulargewicht |

121.56 g/mol |

IUPAC-Name |

N-(2-chloro-2-methylpropylidene)hydroxylamine |

InChI |

InChI=1S/C4H8ClNO/c1-4(2,5)3-6-7/h3,7H,1-2H3 |

InChI-Schlüssel |

SZGTXZBWWMKXMH-ZZXKWVIFSA-N |

SMILES |

CC(C)(C=NO)Cl |

Isomerische SMILES |

CC(C)(/C=N/O)Cl |

Kanonische SMILES |

CC(C)(C=NO)Cl |

Andere CAS-Nummern |

18537-69-4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-2-methylpropionaldehyde Oxime (CAS No. 18537-69-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-2-methylpropionaldehyde oxime, a molecule of interest in synthetic and medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Core Identification and Physicochemical Properties

2-Chloro-2-methylpropionaldehyde oxime, identified by the CAS number 18537-69-4, is a halogenated aldoxime.[1] Its structure combines the reactivity of an oxime with the influence of an α-chloro substituent, making it a potentially valuable intermediate in organic synthesis.

Molecular and Chemical Data

A summary of the key physicochemical properties of 2-Chloro-2-methylpropionaldehyde oxime is presented in the table below. It is important to note that while some data is available, comprehensive experimental values for properties like melting and boiling points are not consistently reported in publicly accessible databases.

| Property | Value | Source |

| CAS Number | 18537-69-4 | [1] |

| Molecular Formula | C₄H₈ClNO | |

| Molecular Weight | 121.56 g/mol | [2] |

| Synonyms | 2-chloro-2-methyl-propionaldehyde oxime; EINECS 242-410-4; 2-Chloro-2-methylpropanal oxime | [1] |

| Boiling Point | 183.5°C at 760 mmHg (Predicted) |

Synthesis of 2-Chloro-2-methylpropionaldehyde Oxime: A Two-Step Approach

The synthesis of 2-Chloro-2-methylpropionaldehyde oxime can be logically approached in two main stages: the formation of the aldehyde precursor, 2-chloro-2-methylpropanal, followed by its conversion to the corresponding oxime.

Step 1: Synthesis of the Precursor, 2-Chloro-2-methylpropanal

The direct precursor, 2-chloro-2-methylpropanal, can be synthesized via the chlorination of isobutyraldehyde. A Chinese patent describes a method where chlorine gas is passed through a solution of isobutyraldehyde in an organic solvent. This process yields 2-chloro-2-methylpropanal, which can then be used in the subsequent oximation step.

Conceptual Workflow for Precursor Synthesis:

Caption: Synthesis of the aldehyde precursor.

A detailed experimental protocol, adapted from the principles outlined in the patent literature, is provided below.

Experimental Protocol: Synthesis of 2-Chloro-2-methylpropanal

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser connected to a suitable gas trap for unreacted chlorine.

-

Charging the Reactor: Charge the flask with isobutyraldehyde and an appropriate organic solvent such as 1,2-dichloroethane.

-

Initiating Chlorination: Cool the reaction mixture to a temperature between 10-15°C using an ice bath.

-

Gas Introduction: Slowly bubble chlorine gas through the stirred solution while maintaining the temperature within the specified range.

-

Monitoring the Reaction: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to follow the consumption of the starting material.

-

Work-up: Once the reaction is complete, cease the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

-

Purification: The solvent can be removed under reduced pressure. The resulting crude 2-chloro-2-methylpropanal can be purified by vacuum distillation.

Step 2: Oximation of 2-Chloro-2-methylpropanal

The conversion of the aldehyde to the oxime is a standard organic transformation. This reaction involves the condensation of the aldehyde with hydroxylamine, typically in the form of its hydrochloride salt, often in the presence of a base to liberate the free hydroxylamine.

General Mechanism of Oxime Formation:

The formation of an oxime proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration. The reaction is typically acid-catalyzed.

Caption: General mechanism of oxime formation.

Experimental Protocol: Synthesis of 2-Chloro-2-methylpropionaldehyde Oxime

-

Reactant Preparation: In a mortar, combine 2-chloro-2-methylpropanal (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as bismuth(III) oxide (Bi₂O₃) (0.6 mmol).[4]

-

Grinding: Grind the mixture thoroughly with a pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Extraction: Upon completion, add ethyl acetate to the mortar and triturate the solid.

-

Isolation: Filter the mixture to remove the solid catalyst. The filtrate contains the desired oxime.

-

Purification: The ethyl acetate can be partially evaporated, and the product precipitated by the addition of water. The solid oxime can then be collected by filtration and dried under vacuum.[4]

Spectroscopic Characterization

Accurate characterization of the synthesized 2-Chloro-2-methylpropionaldehyde oxime is critical for confirming its identity and purity. While experimental spectra for this specific compound are not available in the public domain, the expected spectroscopic features can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methine proton of the oxime, and the hydroxyl proton. For the related compound, 2-methylpropanal, the aldehyde proton appears at a distinct chemical shift.[5] In the oxime, the C-H proton of the C=NOH group will also have a characteristic chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the two magnetically non-equivalent methyl carbons, the quaternary carbon bearing the chlorine atom, and the carbon of the C=NOH group. For comparison, the ¹³C NMR spectrum of isobutyraldehyde shows distinct peaks for its carbon atoms.[6]

Infrared (IR) Spectroscopy

The IR spectrum of an oxime typically displays characteristic absorption bands. Key expected vibrations for 2-Chloro-2-methylpropionaldehyde oxime include:

-

O-H stretch: A broad band in the region of 3150-3600 cm⁻¹.[7]

-

C=N stretch: An absorption around 1665 cm⁻¹.[7]

-

N-O stretch: A peak in the range of 930-960 cm⁻¹.[7]

Mass Spectrometry

The mass spectrum of 2-Chloro-2-methylpropionaldehyde oxime (C₄H₈ClNO) would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chlorine atom, the hydroxyl group, and cleavage of the carbon-carbon bonds.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2-Chloro-2-methylpropionaldehyde oxime is dictated by the interplay of the oxime functionality and the α-chloro substituent.

Key Reactions of the Oxime Group

-

Beckmann Rearrangement: A characteristic reaction of oximes, where they rearrange to form amides under acidic conditions. This reaction could be a pathway to synthesize substituted amides.[8]

-

Hydrolysis: Oximes can be hydrolyzed back to the corresponding aldehyde and hydroxylamine under acidic conditions.[8]

-

Reduction: The oxime group can be reduced to an amine, providing a route to α-chloro amines.

Influence of the α-Chloro Group

The electron-withdrawing nature of the chlorine atom can influence the reactivity of the oxime group. It also provides a site for nucleophilic substitution reactions, potentially allowing for the introduction of other functional groups.

Applications in Heterocyclic Synthesis

Oximes are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.[9] The presence of the chloro group in 2-Chloro-2-methylpropionaldehyde oxime could be leveraged for subsequent cyclization reactions to form novel heterocyclic systems.

Role in Drug Discovery

While specific applications of 2-Chloro-2-methylpropionaldehyde oxime in drug development are not documented in the available literature, both oxime and chloro-containing moieties are prevalent in medicinal chemistry.

-

Oximes in FDA-Approved Drugs: Several FDA-approved drugs contain an oxime functional group, highlighting its therapeutic relevance. These include antidotes for nerve agents and certain antibiotics.[10][11]

-

Chlorine in Pharmaceuticals: The incorporation of chlorine atoms into drug molecules is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties.

The unique combination of a reactive oxime and a synthetically versatile chloro-group suggests that 2-Chloro-2-methylpropionaldehyde oxime could serve as a valuable building block for the synthesis of novel bioactive molecules.

Safety, Handling, and Stability

As a chemical intermediate, proper handling and storage of 2-Chloro-2-methylpropionaldehyde oxime are essential.

Handling Precautions

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust or vapors.

Storage

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Stability and Decomposition

The stability of oximes can be influenced by factors such as pH and temperature. Halogenated oximes may exhibit different stability profiles compared to their non-halogenated counterparts.[12] Aldoximes can be prone to decomposition upon heating.[13] The presence of the α-chloro group might also influence the thermal stability of the molecule.

Conclusion

2-Chloro-2-methylpropionaldehyde oxime is a chemical entity with potential as a synthetic intermediate, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is sparse in publicly available resources, its synthesis can be achieved through established chemical transformations. Its bifunctional nature, possessing both a reactive oxime and a modifiable chloro-substituent, opens avenues for its use in the creation of diverse molecular architectures. Further research into its synthesis, characterization, and reactivity is warranted to fully explore its potential in drug discovery and development.

References

(Please note that due to the nature of the search results, a comprehensive list of peer-reviewed articles specifically detailing 2-Chloro-2-methylpropionaldehyde oxime was not available. The references below are to sources providing general principles or information on related compounds.)

- Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES.

- Wikipedia. (n.d.). Oxime.

- PubChem. (n.d.). 2-Chlorobutanamide.

- Wikipedia. (n.d.). Beckmann rearrangement.

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropanal C4H8O (CH3)

- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.

- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.

- An Efficient Procedure for Synthesis of Oximes by Grinding.

- SpectraBase. (n.d.). Isobutyraldehyde.

- Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosph

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.

- MSU chemistry. (n.d.). Infrared Spectroscopy.

- Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in W

- Benchchem. (n.d.).

- Convenient and rapid determination of the configuration of aldoximes and ketoximes by means of noe difference spectroscopy. Semantic Scholar.

- Benchchem. (n.d.).

- Structure–Reactivity Relationships in N-Methylpyridinium Aldoxime Isomers: Comparative Experimental and Comput

- CAMEO Chemicals | NOAA. (n.d.). Oximes.

- ChemicalBook. (n.d.). Butyraldehyde oxime(110-69-0) 13C NMR spectrum.

- Synthesis of allyl-aziridines from α-halo oxime ethers and allyl zinc bromides. RSC Advances (RSC Publishing).

- Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table.

- Recent Advances in the Synthesis of Heterocycles

- Direct Organocatalytic Asymmetric α‐Chlorin

- isobutyraldehyde oxime 151-00-8. Growing Science.

- On the cause of low thermal stability of ethyl halodiazoacet

- Synthesis of alpha-chloroaldoxime O-methanesulfonates and their use in the synthesis of functionalized benzimidazoles. PubMed.

- Propanal, 2-chloro-2-methyl-, oxime SDS, 18537-69-4 Safety D

- ChemicalBook. (n.d.). Isobutyraldehyde(78-84-2) 13C NMR spectrum.

- General structures of aldoximes (I), ketoximes (II); amidoximes (III);... | Download Scientific Diagram.

- An Efficient Procedure for Synthesis of Oximes by Grinding.

- Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applic

- Propanal, 2-methyl-, oxime. the NIST WebBook.

- Propanal, 2-methyl-, oxime. the NIST WebBook.

- 4-chlorobutyramide (C4H8ClNO). PubChemLite.

- PubChem. (n.d.). 2-Methylpropanal oxime.

- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC.

- FDA-Approved Oximes and Their Significance in Medicinal Chemistry.

- Unsubstituted Oximes as Potential Therapeutic Agents. MDPI.

- Current Chemistry Letters Highly efficient method for oximation of aldehydes in the presence of bis-thiourea complexes of cobal. Growing Science.

- The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub.

- Process for halogenation of aldehydes and production of oximes there

- Synthesis of 2-Chloro-2-Methylpropane | PDF | Chemical Reactions | Acid. Scribd.

- 2-Chloro-2-methylpropane synthesis. ChemicalBook.

- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.

- Butane, 1,4-dichloro-. the NIST WebBook.

- Prepar

- C4H8ClNO - Explore. PubChemLite.

- 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride)

- Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. PMC.

- Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis.

Sources

- 1. ymdb.ca [ymdb.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researth.iars.info [researth.iars.info]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. low/high resolution 1H proton nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyraldehyde 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Isobutyraldehyde(78-84-2) 13C NMR [m.chemicalbook.com]

- 7. Oxime - Wikipedia [en.wikipedia.org]

- 8. molbase.com [molbase.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

2-Chloro-2-methylpropionaldehyde oxime stability and degradation

An In-Depth Technical Guide to the Stability and Degradation of 2-Chloro-2-methylpropionaldehyde Oxime

Abstract

2-Chloro-2-methylpropionaldehyde oxime is a key synthetic intermediate, notably in the production of carbamate pesticides.[1] Despite its application, publicly available data on its chemical stability and degradation is remarkably scarce.[2] This technical guide addresses this critical information gap by providing a comprehensive analysis based on first principles of chemical reactivity, data from structurally analogous compounds, and established analytical methodologies. We will explore the inherent reactivity of the α-chloro oxime moiety to predict degradation pathways under various environmental and laboratory stressors, including hydrolytic, thermal, and photolytic conditions. This document is intended to serve as a foundational resource for researchers, process chemists, and drug development professionals, enabling them to anticipate stability challenges, design robust handling and storage protocols, and develop effective analytical methods for monitoring the integrity of this compound.

Chemical Profile and Synthetic Context

Chemical Identity

2-Chloro-2-methylpropionaldehyde oxime is an aldoxime characterized by a chlorine atom on the carbon adjacent (alpha) to the oxime functional group.

-

Chemical Name: 2-Chloro-2-methylpropionaldehyde oxime

-

Synonyms: 2-Chloro-2-methyl-propionaldehyde oxime; EINECS 242-410-4; 2-Chloro-2-methylpropanal oxime[2]

-

CAS Number: 18537-69-4[2]

-

Molecular Formula: C₄H₈ClNO

-

Molecular Weight: 121.57 g/mol

Physicochemical Properties

Physical and chemical property data for this compound is limited. The available information is summarized below. The lack of data for key stability indicators like decomposition temperature and reactivity highlights the need for the predictive analysis in this guide.[2]

| Property | Value | Reference |

| Boiling Point | 183.5 °C at 760 mmHg | [2] |

| Density | 1.09 g/cm³ | [2] |

| Vapor Pressure | 0.353 mmHg at 25 °C | [2] |

| Chemical Stability | No data available | [2] |

| Hazardous Decomposition | No data available | [2] |

Synthetic Relevance

The primary documented use of 2-chloro-2-methylpropionaldehyde oxime is as an intermediate in the synthesis of other molecules. For instance, it is a precursor in a patented method for producing 2-methyl-2-methylthio propionaldoxime, which itself is an important intermediate for pesticides such as aldicarb.[1] The quality and stability of this α-chloro oxime intermediate can be a critical factor in the overall yield and purity of the final product, suggesting that its degradation is a practical concern in synthetic applications.[1]

Core Principles of α-Chloro Oxime Reactivity

To understand the stability of 2-chloro-2-methylpropionaldehyde oxime, we must first consider the distinct chemical behaviors of its two key functional components: the oxime group and the α-chloro substituent.

General Stability of the Oxime Functional Group

Oximes are generally more stable against hydrolysis than analogous imines or hydrazones.[3] This enhanced stability is attributed to the electronegativity of the oxygen atom, which reduces the electrophilicity of the carbon atom in the C=N bond.[3] However, they are not inert and can undergo several key reactions:

-

Acid-Catalyzed Hydrolysis: This is the most common degradation pathway for oximes. The reaction is initiated by protonation of the oxime nitrogen, which makes the carbon atom susceptible to nucleophilic attack by water. This process is reversible and results in the formation of the parent aldehyde (or ketone) and hydroxylamine.[4][5] The rate of hydrolysis is significantly slower than for simple hydrazones.[3]

-

Beckmann Rearrangement: In the presence of strong acids or certain reagents (e.g., phosphorus pentachloride), oximes can undergo a rearrangement to form amides.[4][6] While this is typically a synthetic transformation rather than a degradation pathway, harsh acidic conditions could potentially trigger it.

-

Thermal Decomposition: Some oximes may decompose upon heating, which can be exothermic and, in some cases, explosive.[5] The specific decomposition pathway and thermal threshold are highly dependent on the molecular structure.

Reactivity of the α-Chloro Substituent

The tertiary chloride in 2-chloro-2-methylpropionaldehyde oxime is a significant driver of its reactivity.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group. It is located on a tertiary carbon, which can stabilize a carbocation intermediate, suggesting a propensity for Sₙ1-type reactions. It is therefore susceptible to substitution by nucleophiles, including water, which would lead to the formation of an α-hydroxy oxime.

-

Elimination: In the presence of a base, elimination of HCl is a plausible reaction, which would lead to the formation of an unsaturated oxime.

-

Photochemical Lability: The carbon-chlorine (C-Cl) bond can be susceptible to homolytic cleavage upon exposure to ultraviolet (UV) radiation, generating a carbon-centered radical and a chlorine radical.[7][8] This is a common initiation step in the photodegradation of many chlorinated organic compounds.[9]

Predicted Degradation Pathways

Based on the core principles outlined above, we can propose several degradation pathways for 2-chloro-2-methylpropionaldehyde oxime under common stress conditions.

Hydrolytic Degradation

In aqueous environments, two primary hydrolytic pathways are predicted:

-

Pathway A: Oxime Hydrolysis: Under acidic conditions, the oxime group is expected to hydrolyze, yielding 2-chloro-2-methylpropionaldehyde and hydroxylamine.[4][5] This reaction is anticipated to be the dominant hydrolytic pathway in acidic media (pH < 5).

-

Pathway B: Chlorine Substitution: The tertiary chloride is susceptible to nucleophilic attack by water, leading to its substitution and the formation of 2-hydroxy-2-methylpropionaldehyde oxime. This reaction may occur under neutral or slightly acidic/basic conditions. Notably, related α-hydroxy aldehydes are known to be unstable and can form dimers or other oligomers.[10] Therefore, the initial substitution product is likely a transient intermediate leading to more complex structures.

Thermal Degradation

In the absence of specific experimental data, predicting the exact products of thermal decomposition is speculative. However, based on the structure, likely events include:

-

Elimination of HCl: A common pathway for chloroalkanes.

-

Fragmentation: Cleavage of C-C, C-N, and N-O bonds, potentially leading to the formation of smaller, volatile molecules such as nitriles, carbon monoxide, and nitrogen oxides, a behavior seen in other energetic nitrogen-containing compounds.[11][12]

-

Exothermic Decomposition: As a general caution, oximes can decompose exothermically.[5] Any large-scale heating should be preceded by appropriate thermal hazard analysis, such as Differential Scanning Calorimetry (DSC).

Photodegradation

Exposure to UV light, particularly wavelengths below 300 nm, is likely to induce degradation. The primary photochemical event is predicted to be the homolytic cleavage of the C-Cl bond.[8][9] This generates highly reactive radical species that can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination, leading to a complex mixture of dechlorinated and rearranged products.

Factors Influencing Stability & Recommended Storage

The stability of 2-chloro-2-methylpropionaldehyde oxime is not absolute and is critically dependent on its environment. The following table summarizes the key factors and their anticipated impact.

| Factor | Predicted Effect on Stability | Rationale / Causality |

| pH | Decreased stability at low pH (<5) and potentially at high pH (>9). Most stable in the neutral to slightly acidic range. | Low pH strongly catalyzes oxime hydrolysis.[3][5] High pH can promote elimination of HCl or hydrolysis of the C-Cl bond. |

| Temperature | Significantly decreased stability with increasing temperature. | Reaction rates for all degradation pathways (hydrolysis, elimination, fragmentation) increase with temperature. Risk of exothermic decomposition exists.[5] |

| Light (UV) | Decreased stability , especially under direct sunlight or artificial UV sources. | The C-Cl bond is a potential chromophore for UV radiation, leading to photodegradation via radical mechanisms.[7][8] |

| Presence of Nucleophiles | Decreased stability. | Nucleophiles (e.g., alcohols, amines) can displace the tertiary chloride via an Sₙ1 or Sₙ2 mechanism. |

| Presence of Acids/Bases | Decreased stability. | Acids catalyze oxime hydrolysis and potentially the Beckmann rearrangement.[4] Bases can catalyze the elimination of HCl. |

| Oxidizing Agents | Decreased stability. | The oxime group can be oxidized, though this typically requires specific reagents. |

Recommended Storage and Handling:

Based on this analysis, the following conditions are recommended for storing and handling 2-chloro-2-methylpropionaldehyde oxime to maximize its shelf-life:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

Temperature Control: Maintain storage at refrigerated temperatures (2-8 °C) to minimize thermal degradation rates.

-

Protection from Light: Use amber or opaque containers to protect the compound from light-induced degradation.

-

Inert Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.

-

Incompatible Materials: Store away from strong acids, bases, oxidizing agents, and nucleophiles.[2]

Analytical Methodologies for Stability Assessment

To empirically validate the predicted degradation pathways and quantify the stability of 2-chloro-2-methylpropionaldehyde oxime, a forced degradation (or stress testing) study is essential. This approach is a cornerstone of pharmaceutical development for establishing degradation profiles.[13]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of the target compound under various stress conditions.

Objective: To identify degradation products and determine the degradation pathways of 2-chloro-2-methylpropionaldehyde oxime under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-chloro-2-methylpropionaldehyde oxime at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition. A control sample, protected from stress, should be stored at 2-8 °C.

| Stress Type | Condition | Justification |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | To accelerate acid-catalyzed oxime hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | To investigate base-catalyzed elimination and substitution. |

| Neutral Hydrolysis | Water at 60 °C | To assess hydrolysis at neutral pH. |

| Oxidative | 3% H₂O₂ at room temp. | To test susceptibility to oxidation. |

| Photolytic | Solution exposed to UV light (e.g., 254 nm/365 nm) or ICH-compliant photostability chamber | To induce photodegradation. A dark control should be run in parallel. |

| Thermal (Dry) | Solid compound heated at a set temperature (e.g., 80 °C) | To assess solid-state thermal stability. |

| Thermal (Solution) | Solution heated at 60 °C | To assess thermal stability in solution. |

-

Time Points: Sample each condition at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may need to be adjusted based on the observed rate of degradation.

-

Sample Quenching: For hydrolytic samples, neutralize the solution (base for acid-stressed, acid for base-stressed) before analysis to halt the reaction.

-

Analysis: Analyze all samples, including the time-zero and control samples, using a stability-indicating analytical method, primarily LC-MS/MS.

Recommended Analytical Techniques

A multi-faceted analytical approach is required for a comprehensive stability assessment.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for stability studies.[13][14]

-

Expertise: LC provides the separation needed to resolve the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of water/acetonitrile containing a small amount of formic acid is a standard starting point.

-

Trustworthiness: MS/MS allows for highly sensitive and selective quantification of the parent compound while simultaneously enabling the detection and tentative identification of degradants based on their mass-to-charge ratio (m/z) and fragmentation patterns. This dual capability makes the method self-validating, as the loss of the parent peak can be correlated with the appearance of degradant peaks. Oximes as a class can be challenging to analyze, but modern LC-MS methods have been successfully developed for their quantification in complex matrices.[14][15]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Expertise: Given its boiling point, the parent compound may be amenable to GC analysis. GC-MS is excellent for identifying volatile degradation products (e.g., from thermal fragmentation).

-

Causality: A key consideration is the thermal stability of the analyte in the heated GC inlet. Degradation in the inlet can lead to erroneous results. Therefore, a comparison of the GC-MS profile with the LC-MS profile is crucial to distinguish true degradants from analytical artifacts.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Expertise: NMR is the definitive tool for the structural elucidation of unknown degradation products. If a major degradant is observed in the LC-MS analysis, it can be isolated using preparative HPLC, and its structure can be unequivocally determined by ¹H, ¹³C, and 2D NMR experiments.

-

Conclusion

This guide provides the theoretical foundation and a practical experimental framework for any scientist working with this compound. The proposed degradation pathways serve as a roadmap for what to expect, and the detailed analytical protocol provides a clear, self-validating system for empirically determining its stability. By applying these principles, researchers can ensure the integrity of their starting materials, troubleshoot synthetic challenges, and develop stable formulations.

References

-

Aldicarb degradation pathway—adapted and re-drawn from. - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

-

Review of Aldicarb - Final Report - SUMMARY - APVMA. (n.d.). Retrieved February 22, 2024, from [Link]

-

-

Aldicarb (Pesticide residues in food: 1979 evaluations) - INCHEM. (n.d.). Retrieved February 22, 2024, from [Link]

-

-

Aldicarb – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 22, 2024, from [Link]

-

Laskowski, D. A., & O'Melia, C. R. (1991). Laboratory studies on mechanisms for the degradation of aldicarb, aldicarb sulfoxide and aldicarb sulfone. Environmental Toxicology and Chemistry, 10(7), 855-863. [Link]

-

Safety data sheet for 2-Chloro-2-methylpropane. (2024, July 5). Retrieved February 22, 2024, from [Link]

- CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents. (n.d.).

-

Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

- EP0021072A1 - Production of alpha-hydroxy oximes - Google Patents. (n.d.).

-

Reaction of the oxime 1 with N-chlorosuccinamide. (2019, April 12). Retrieved February 22, 2024, from [Link]

-

Yamamoto, Y., Mizuno, H., Tsuritani, T., & Mase, T. (2009). Synthesis of alpha-chloroaldoxime O-methanesulfonates and their use in the synthesis of functionalized benzimidazoles. The Journal of Organic Chemistry, 74(3), 1394–1396. [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved February 22, 2024, from [Link]

-

Oxime - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13438–13509. [Link]

-

Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. (2025, November 6). ResearchGate. [Link]

-

Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma. (2025, January 15). PubMed. [Link]

-

CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). Retrieved February 22, 2024, from [Link]

-

Steill, J. D., & Kay, J. J. (n.d.). The thermal decomposition chemistry of cl-20. OSTI.GOV. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

-

Stowers, K., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 323-341. [Link]

-

Thermal decomposition of the prepared compounds. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Isolation and analysis of carbonyl compounds as oximes. (n.d.). CDC Stacks. Retrieved February 22, 2024, from [Link]

-

2-Methylpropanal oxime | C4H9NO | CID 5324282 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

-

Zhang, L., et al. (2018). Effect of density on the thermal decomposition mechanism of ε-CL-20: a ReaxFF reactive molecular dynamics simulation study. RSC Advances, 8(32), 17899-17908. [Link]

-

Reaction pathways and mechanisms of photodegradation of pesticides. (n.d.). SciSpace. Retrieved February 22, 2024, from [Link]

-

Thakur, A. J., & Prajapati, D. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5, 65. [Link]

-

the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (n.d.). Indian Academy of Sciences. [Link]

-

Langes, W., & Burkhardt, G. (1987). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 60(6), 441–447. [Link]

-

Product Class 15: Oximes. (n.d.). Retrieved February 22, 2024, from [Link]

-

Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. (2022, June 5). International Journal of Scientific Research in Science and Technology. [Link]

-

Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry. [Link]

-

Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. (n.d.). PMC - NIH. [Link]

-

van den Wijngaard, A. J., van der Kamp, K. W., van der Ploeg, J., Pries, F., Kazemier, B., & Janssen, D. B. (1992). Degradation Pathway of 2-chloroethanol in Pseudomonas Stutzeri Strain JJ Under Denitrifying Conditions. Applied and Environmental Microbiology, 58(3), 976–983. [Link]

-

Photodegradation of 2-chloro substituted phenothiazines in alcohols. (2009). PubMed - NIH. [Link]

-

Dual Acting Oximes Designed for Therapeutic Decontamination of Reactive Organophosphates via Catalytic Inactivation and Acetylcholinesterase Reactivation. (2021, August 2). ChemRxiv. [Link]

-

Tropospheric Degradation of 2-Hydroxy-2-methylpropanal, a Photo-oxidation Product of 2-Methyl-3-buten-2-ol: Kinetic and Mechanistic Study of its Photolysis and its Reaction with OH Radicals. (n.d.). ResearchGate. [Link]

Sources

- 1. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. scispace.com [scispace.com]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Photodegradation of 2-chloro substituted phenothiazines in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0021072A1 - Production of alpha-hydroxy oximes - Google Patents [patents.google.com]

- 11. osti.gov [osti.gov]

- 12. Effect of density on the thermal decomposition mechanism of ε-CL-20: a ReaxFF reactive molecular dynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic data for 2-Chloro-2-methylpropionaldehyde oxime (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-2-methylpropionaldehyde Oxime

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-2-methylpropionaldehyde oxime. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this bifunctional molecule. By synthesizing predictive data based on established chemical principles and analogous structures, this guide offers a robust framework for understanding the molecule's spectral signatures. Each section includes detailed experimental protocols, data interpretation grounded in causality, and visual aids to clarify complex concepts, ensuring scientific integrity and practical utility.

Introduction and Molecular Structure

2-Chloro-2-methylpropionaldehyde oxime is a unique organic compound featuring a quaternary carbon center substituted with a chlorine atom and two methyl groups, attached to an aldoxime functional group. The precise characterization of such molecules is paramount in fields like medicinal chemistry and material science, where structure dictates function and purity ensures safety and efficacy. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering definitive proof of structure, stereochemistry, and purity.

This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. We will dissect the causality behind spectral features, providing not just data, but a deeper understanding of how the molecule's electronic and steric environment shapes its interaction with different regions of the electromagnetic spectrum.

Molecular Structure and Isomerism

The structure contains a C=N double bond, which gives rise to the possibility of E and Z stereoisomers. The relative orientation of the hydroxyl group (-OH) and the aldehyde proton (-H) will influence the chemical environment of nearby atoms, potentially leading to distinct signals for each isomer in NMR spectroscopy.[1] This guide will focus on the general spectral features, but researchers should be aware that an experimental sample may exist as a mixture of these isomers.

Figure 1: Structure of 2-Chloro-2-methylpropionaldehyde oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-2-methylpropionaldehyde oxime in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for oximes as it can facilitate the observation of the exchangeable -OH proton.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.[3]

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition of ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

Acquisition of ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

-

A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Predicted ¹H NMR Data and Interpretation

The high degree of symmetry in the 2-chloro-2-methylpropyl moiety simplifies the proton spectrum.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Cited Insights |

| ~1.65 | Singlet | 6H | -C(CH ₃)₂Cl | The two methyl groups are chemically equivalent due to free rotation around the C-C bond. Their signal appears as a singlet. The electron-withdrawing chlorine atom on the adjacent carbon causes a downfield shift compared to a standard alkyl group. This is consistent with data for 2-chloro-2-methylpropane.[4][5] |

| ~7.50 | Singlet | 1H | -CH =NOH | The aldehydic proton is attached to an sp²-hybridized carbon of the oxime group, resulting in a significant downfield shift.[6] |

| ~8.50 (variable) | Broad Singlet | 1H | -N-OH | The hydroxyl proton of the oxime is acidic and can undergo chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, and the peak is often broad.[2][7] |

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Cited Insights |

| ~30-35 | -C(C H₃)₂Cl | The equivalent methyl carbons. Their chemical shift is influenced by the adjacent quaternary carbon.[8] |

| ~65-70 | -C (CH₃)₂Cl | The quaternary carbon atom bonded to the chlorine. The strong deshielding effect of the electronegative chlorine atom shifts this signal significantly downfield.[8][9] |

| ~150-155 | -C H=NOH | The sp²-hybridized carbon of the C=N double bond. This carbon is in a deshielded environment and resonates at a low field, a characteristic feature of oximes.[1][10] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is an excellent tool for identifying the presence of specific functional groups.[11]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film): If the sample is a liquid or low-melting solid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin capillary film.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (~1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

-

Background Spectrum: Place the sample holder (empty salt plates or a pure KBr pellet) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the sample matrix.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the oxime and alkyl halide functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Cited Insights |

| 3500–3200 | Strong, Broad | O-H stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the oxime.[12][13] |

| 3000–2850 | Medium-Strong | C-H stretch (sp³) | Corresponds to the stretching vibrations of the C-H bonds in the two methyl groups.[14] |

| ~1660 | Medium-Weak | C=N stretch | The carbon-nitrogen double bond stretch of the oxime group typically appears in this region.[15][16][17] |

| ~1465 & ~1375 | Medium | C-H bend | Bending (scissoring and symmetric) vibrations of the methyl groups.[14] |

| ~940 | Medium | N-O stretch | The stretching vibration of the nitrogen-oxygen single bond in the oxime is expected in this region. |

| 800-600 | Strong | C-Cl stretch | The carbon-chlorine bond stretch gives a strong absorption in the fingerprint region of the spectrum.[14][16] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition and allows for structural elucidation through the analysis of fragmentation patterns.[18]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙).[19]

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, more stable charged fragments and neutral radicals.

-

Mass Analysis: Accelerate the positively charged ions and separate them using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The presence of a chlorine atom is the most revealing feature in the mass spectrum of this compound. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M⁺2) separated by two m/z units, with a relative intensity ratio of approximately 3:1.[19][20][21] The molecular weight of 2-Chloro-2-methylpropionaldehyde oxime is 135.59 g/mol .

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z (for ³⁵Cl / ³⁷Cl) | Predicted Intensity | Proposed Fragment Ion | Neutral Loss |

| 135 / 137 | Low | [C₄H₈ClNO]⁺˙ | (Molecular Ion) |

| 120 / 122 | Medium | [C₃H₅ClNO]⁺˙ | •CH₃ |

| 100 | Low | [C₄H₈NO]⁺ | •Cl |

| 77 / 79 | Medium | [C₃H₆Cl]⁺ | CH=NOH |

| 56 | High | [C₄H₈]⁺˙ | •Cl, •NOH |

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral species.

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage resulting in the loss of a methyl group is a common pathway, leading to a fragment at m/z 120/122.

-

Loss of a Chlorine Radical (•Cl): Cleavage of the relatively weak C-Cl bond yields a fragment at m/z 100. The absence of the isotopic pattern for this peak confirms the loss of chlorine.[21]

-

Cleavage of the C-C Bond: Scission of the bond between the quaternary carbon and the oxime carbon can lead to the formation of the stable tert-butyl cation containing chlorine at m/z 77/79.

Figure 2: Predicted major fragmentation pathways for 2-Chloro-2-methylpropionaldehyde oxime.

Integrated Analytical Workflow

A robust characterization relies on the synergistic use of multiple analytical techniques. The workflow below illustrates a logical progression from sample preparation to final structural confirmation.

Figure 3: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of 2-Chloro-2-methylpropionaldehyde oxime is a multi-faceted process that provides a wealth of structural information. ¹H and ¹³C NMR define the carbon-hydrogen framework, confirming the presence of the equivalent methyl groups, the quaternary chlorinated carbon, and the aldoxime moiety. IR spectroscopy validates the existence of key functional groups, notably the O-H, C=N, and C-Cl bonds. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, with the chlorine isotopic signature serving as a definitive marker. Together, these techniques provide a self-validating system for the unambiguous identification and structural elucidation of the target molecule, an essential requirement for any advanced scientific endeavor.

References

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

-

Transtutors. (2022, March 10). Interpret the 1H NMR spectra of p-hydroxyacetophenone oxime. [Link]

-

Lam, J., et al. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. [Link]

-

TheElkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

Chegg. (2024, March 26). Solved Interpretation of NMR spectra of the intermediate. [Link]

-

ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. [Link]

-

Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. [Link]

-

ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands. [Link]

-

Spectroscopy Tutorial. (n.d.). IR Chart. [Link]

-

DergiPark. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

-

Manimegalai, S., et al. (n.d.). Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. [Link]

-

University of Massachusetts. (n.d.). Interpretation of mass spectra. [Link]

-

SpectraBase. (n.d.). 2-Chloro-2-methylpropane - Optional[1H NMR] - Chemical Shifts. [Link]

-

Doc Brown's Chemistry. (n.d.). 13 C - NMR spectrum of 2-chloro-2-methylpropane. [Link]

-

Doc Brown's Chemistry. (n.d.). 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. [Link]

-

MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

-

ResearchGate. (2003, January 5). Spectroscopic Characterization of Oxime Ligands and Their Complexes. [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

ResearchGate. (n.d.). Figure S2. 13 C NMR (75 MHz, DMSO-d 6 ) of 2-methylbenzaldehyde oxime (16). [Link]

-

OMICS International. (n.d.). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-Chloro-2-methylpropane(507-20-0) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. (Solved) - Interpret the 1H NMR spectra of p-hydroxyacetophenone oxime with structure provided. Must be 5... (1 Answer) | Transtutors [transtutors.com]

- 7. chegg.com [chegg.com]

- 8. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2-Chloro-2-methylpropane(507-20-0) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 17. asianpubs.org [asianpubs.org]

- 18. uni-saarland.de [uni-saarland.de]

- 19. compoundchem.com [compoundchem.com]

- 20. youtube.com [youtube.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Reactivity of the C-Cl Bond in 2-Chloro-2-Methylpropionaldehyde Oxime

This guide provides an in-depth technical analysis of the reactivity of the C-Cl bond in 2-chloro-2-methylpropionaldehyde oxime. It is designed for researchers and drug development professionals, focusing on mechanistic control, synthetic utility, and safety.

Mechanisms, Control Strategies, and Synthetic Applications

Executive Technical Summary

2-Chloro-2-methylpropionaldehyde oxime (also referred to as

The reactivity of this molecule is defined by a mechanistic duality:

-

Tertiary Alkyl Halide Character: Sterically hindered, making direct

substitution impossible and -

-Halooxime Activation (The Dominant Pathway): The acidity of the oxime proton (

For drug development (e.g., carbamate synthesis) and heterocycle construction, mastering the Elimination-Addition mechanism is the key to high-yield functionalization.

Mechanistic Analysis: The Elimination-Addition Pathway

Unlike simple alkyl halides, the C-Cl bond in this molecule does not typically undergo direct nucleophilic displacement. Instead, it reacts via a transient intermediate.

The Pathway

-

Deprotonation: A base removes the oxime proton, forming an oximator anion.

-

Elimination: The anion expels a chloride ion (

) to form 1-nitroso-2-methylprop-1-ene (a conjugated nitrosoalkene). -

Addition: This nitrosoalkene acts as a potent Michael acceptor. Nucleophiles attack the

-carbon (the tertiary carbon), regenerating the oxime functionality.

Why This Matters

Attempts to force substitution using standard

DOT Diagram: Reaction Pathway Visualization

Caption: The dominant Elimination-Addition mechanism. Base-induced HCl loss forms the reactive nitrosoalkene, which captures nucleophiles.

Experimental Protocols & Causality

The following protocols illustrate the control of the C-Cl bond for two distinct outcomes: nucleophilic substitution (via nitrosoalkene) and heterocycle formation.

Protocol A: Nucleophilic Substitution (Synthesis of Thio-Oximes)

Context: This workflow mimics the industrial synthesis of precursors for carbamate insecticides (e.g., Aldicarb), where the Cl is replaced by a methylthio group.

Reagents:

-

Substrate: 2-Chloro-2-methylpropionaldehyde oxime (1.0 eq)

-

Nucleophile: Sodium thiomethoxide (NaSMe) (1.1 eq) - Acts as both Base and Nucleophile

-

Solvent: Ethanol/Water or Methanol

-

Temperature: 0°C to 20°C (Exothermic control)

Step-by-Step Methodology:

-

Preparation: Dissolve NaSMe in ethanol. Cool to 0°C. Reasoning: Low temperature prevents uncontrolled polymerization of the transient nitrosoalkene.

-

Addition: Add the chloro-oxime dropwise. Causality: Slow addition ensures the concentration of the nitrosoalkene intermediate remains low, favoring reaction with the excess thiolate over self-dimerization.

-

Monitoring: The reaction is rapid. Monitor by TLC or HPLC for the disappearance of the starting material.

-

Quench: Neutralize with dilute acid if necessary, though the product is stable.

-

Workup: Remove solvent under reduced pressure; extract with ethyl acetate.

Self-Validating Check:

-

If the reaction turns deep blue/green transiently, it confirms the formation of the nitroso/chloronitroso intermediate.

-

If yields are low and insoluble solids form, the addition rate was likely too fast, leading to dimerization (Result 1.6).

Protocol B: Hetero-Diels-Alder Cycloaddition

Context: Using the nitrosoalkene as a heterodiene to synthesize 1,2-oxazines.[1]

Reagents:

-

Substrate: 2-Chloro-2-methylpropionaldehyde oxime

-

Base: Sodium Carbonate (

) or Triethylamine ( -

Dienophile: Ethyl vinyl ether or similar electron-rich alkene

-

Solvent: Dichloromethane (DCM) or Toluene

Methodology:

-

Mix: Combine the chloro-oxime and the dienophile (excess, 2-5 eq) in the solvent.

-

Trigger: Add the base slowly at room temperature.

-

Mechanism: The base generates the nitrosoalkene in situ. Because the dienophile is present in high concentration, it traps the intermediate via a

cycloaddition before it can dimerize or react with the solvent. -

Purification: Filter off inorganic salts and evaporate solvent.

Data Summary: Reactivity Profile

The following table summarizes the reactivity of the C-Cl bond under various conditions, synthesizing data from industrial patents and mechanistic studies.

| Condition / Reagent | Primary Intermediate | Major Product | Mechanistic Pathway |

| Weak Base / No Nucleophile (e.g., | Nitrosoalkene | Bis-nitroso Dimer or Polymer | Elimination |

| Strong Nucleophilic Base (e.g., | Nitrosoalkene | Elimination-Addition | |

| Base + Alkene (e.g., | Nitrosoalkene | 5,6-Dihydro-4H-1,2-oxazine | Hetero-Diels-Alder |

| Acidic Conditions (e.g., | Protonated Oxime | Hydrolysis to Ketone (Slow) | Acid-Catalyzed Hydrolysis |

| Neutral Alcohol (Solvolysis) | Carbocation (Transient) | Alkoxy-Oxime (Low Yield) |

Scientific Integrity & Safety Notes

Stability Warning: The starting material, 2-chloro-2-methylpropionaldehyde oxime, is thermally sensitive. It is often stored as a dimer or generated in situ from isobutylene and nitrosyl chloride (NOCl).

-

Observation: Pure liquid samples may decompose with evolution of HCl if stored at room temperature.

-

Handling: Always maintain pH control. Acidic byproducts accelerate decomposition.

The "Nitroso" Color Indicator: Monomeric nitroso compounds are typically blue in solution.

-

Diagnostic: A transient blue color during the reaction indicates the successful generation of the nitrosoalkene intermediate.

-

Endpoint: The fading of the blue color to yellow/colorless indicates the consumption of the intermediate by the nucleophile (or dimerization).

References

-

Conjugated nitrosoalkenes as Michael acceptors in carbon–carbon bond forming reactions.

-halooximes and their reactivity with nucleophiles. URL:[Link] - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime.

-

Synthesis of Fused-oxazines

-Nitrosoalkenes. Source: Oriental Journal of Chemistry. Context: Detailed methodology for the Hetero-Diels-Alder trapping of nitrosoalkenes generated from - -Chloro ketoximes as precursors of nitrosoalkenes. Source: The Journal of Organic Chemistry (ACS). Context: Foundational mechanistic work by Denmark et al. on the stereochemistry and conformation of these eliminations. URL:[Link]

Sources

Methodological & Application

Technical Guide: Derivatization and GC-MS Analysis of 2-Chloro-2-methylpropionaldehyde Oxime

Executive Summary

This technical note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Chloro-2-methylpropionaldehyde oxime (CMPO). Direct analysis of underivatized oximes is prone to thermal degradation (Beckmann rearrangement or dehydration to nitriles) and peak tailing due to hydroxyl group polarity.

This protocol utilizes Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane) to convert the labile oxime into a thermally stable, volatile trimethylsilyl (TMS) ether.

Key Performance Indicators:

-

Target Derivative: 2-Chloro-2-methylpropionaldehyde oxime-TMS.

-

Major Challenge: The

-chloro tertiary carbon is sterically hindered and thermally labile; excessive heat can cause HCl elimination. -

Resolution: Mild derivatization conditions with pyridine as an acid scavenger.

Scientific Rationale & Mechanism

Why Derivatize?

-

Thermal Instability: Oximes (

) are thermally unstable. In a hot GC injector (>200°C), CMPO can dehydrate to form 2-chloro-2-methylpropionitrile or undergo hydrolysis, leading to false quantitation. -

Peak Tailing: The -OH group forms intermolecular hydrogen bonds with silanols in the GC column stationary phase, causing severe peak tailing and reducing sensitivity.

-

Isomerism: Oximes exist as syn (Z) and anti (E) geometric isomers. Silylation stabilizes these forms, often resulting in two distinct chromatographic peaks with identical mass spectra.

Reaction Mechanism

The derivatization involves the nucleophilic attack of the oxime oxygen on the silicon atom of BSTFA. The leaving group is trifluoroacetamide.

Reaction Equation:

Mechanistic Workflow Diagram

Figure 1: Reaction pathway for the silylation of CMPO. Pyridine acts as a proton scavenger to protect the acid-sensitive alpha-chloro group.

Materials & Equipment

Reagents

-

Analyte Standard: 2-Chloro-2-methylpropionaldehyde oxime (>95% purity).

-

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

-

Note: MSTFA is a valid alternative, but BSTFA is preferred here for its slightly higher boiling point, preventing evaporation during the heating step.

-

-

Solvent/Scavenger: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

-

Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

Equipment

-

GC-MS System (e.g., Agilent 7890/5977).

-

Autosampler vials (2 mL) with PTFE-lined screw caps.

-

Heating block or incubator capable of 60°C ± 1°C.

-

Nitrogen evaporator.

Experimental Protocol

Sample Preparation Workflow

Figure 2: Step-by-step derivatization workflow ensuring moisture exclusion and thermal control.

Detailed Steps

-

Drying: Transfer an aliquot of the sample extract (containing approx. 10–100 µg of analyte) into a GC vial. Evaporate to complete dryness under a gentle stream of nitrogen at room temperature.

-

Critical: Moisture reacts with BSTFA to form TMS-OH (silanol), consuming the reagent and stopping the reaction.

-

-

Solubilization: Add 50 µL of anhydrous pyridine . Vortex for 30 seconds to ensure the residue is dissolved.

-

Why Pyridine? It acts as a solvent and a base to neutralize any HCl formed by TMCS or liberated from the labile alpha-chloro group.

-

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS . Cap the vial immediately with a PTFE-lined cap.

-

Reaction: Place the vial in a heating block at 60°C for 30 minutes .

-

Caution: Do not exceed 70°C. The tertiary chloride is prone to elimination.

-

-

Preparation for Injection: Remove from heat and allow to cool.

-

Optional: If the concentration is too high, dilute with 100 µL of anhydrous Dichloromethane (DCM).

-

-

Injection: Inject 1 µL into the GC-MS.

GC-MS Method Parameters

To ensure separation of the E/Z isomers and prevent thermal degradation in the inlet, use the following parameters:

| Parameter | Setting | Rationale |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates isomers well. |

| Inlet Mode | Split (1:10 to 1:50) | Prevents column overload; sharpens peaks. |

| Inlet Temp | 200°C | Critical: Keep lower than standard (250°C) to minimize thermal degradation of the alpha-chloro moiety. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow.[1] |

| Oven Program | 60°C (1 min hold) | Low initial temp focuses the volatile derivative. |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| Ion Source | EI (70 eV), 230°C | Standard ionization. |

| Scan Range | m/z 40 – 300 | Covers parent ion and fragments; excludes carrier gas. |

Results & Data Interpretation

Chromatographic Profile

You will likely observe two peaks for the single analyte.

-

Peak 1: syn-isomer (Z)

-

Peak 2: anti-isomer (E)

-

Note: The ratio depends on the solvent and synthesis method but is typically consistent for a given standard. Quantitation should sum the area of both peaks.

Mass Spectral Identification

Target Analyte: 2-Chloro-2-methylpropionaldehyde oxime-TMS

Formula:

Diagnostic Ions (EI Spectrum):

| m/z Value | Fragment Identity | Interpretation |

| 193 / 195 | Weak intensity. Shows 3:1 ratio for | |

| 178 / 180 | Base Peak candidate . Loss of methyl group ( | |

| 158 | Loss of Chlorine ( | |

| 73 | Characteristic TMS fragment. | |

| 89 | Rearrangement ion common in silylated oximes. |

Troubleshooting & QC

Common Failure Modes

| Symptom | Cause | Remediation |

| No Peaks | Moisture contamination. | Dry sample more thoroughly; use fresh BSTFA. |

| Extra Peak (M-72) | Underivatized Oxime. | Reaction incomplete. Increase time to 45 mins or check reagent quality. |

| Peak at m/z 103 | Nitrile formation. | Inlet too hot (>230°C) causing dehydration. Lower inlet temp. |

| Tailing Peaks | Active sites in liner. | Replace inlet liner with a deactivated, silanized glass wool liner. |

Self-Validating System (Internal Standard)

Add Naphthalene-d8 or Acenaphthene-d10 to the sample before derivatization. These non-polar hydrocarbons do not react with BSTFA and serve as a check for injection precision and retention time locking.

References

-

Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on silylation mechanisms).[2]

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. [Link]

Sources

Role of 2-Chloro-2-methylpropionaldehyde oxime in synthesizing heterocyclic compounds

Application Note: Heterocyclic Synthesis via In Situ Generation of 1,1-Dimethyl-2-nitrosoethene

Part 1: Executive Summary & Mechanistic Insight

2-Chloro-2-methylpropionaldehyde oxime (CMPO) is a specialized, high-value precursor used in the synthesis of functionalized 1,2-oxazines. Its primary utility lies in its ability to generate 1,1-dimethyl-2-nitrosoethene in situ under mild basic conditions.

Unlike stable nitroso compounds (e.g., nitrosobenzene), 1,1-dimethyl-2-nitrosoethene is a transient, electron-deficient heterodiene. It participates in concerted [4+2] Hetero-Diels-Alder (HDA) cycloadditions with electron-rich olefins (enol ethers, enamines, indoles) to yield 5,6-dihydro-4H-1,2-oxazines. These heterocycles are versatile pharmacophores and masked precursors to

Expertise & Causality: The "Hidden" Intermediate

The critical error often made with

-

Hydroximoyl Chlorides (

): Eliminate HCl to form Nitrile Oxides (1,3-dipoles). -

-Chloro Aldoximes (

CMPO falls into the second category.[1] The gem-dimethyl group at the

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the generation of the nitrosoalkene intermediate and its subsequent trapping via HDA cycloaddition.

Figure 1: Mechanistic pathway from CMPO to 1,2-oxazine via the transient nitrosoalkene intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: In Situ Generation and Cycloaddition (The HDA Reaction)

Objective: Synthesis of 6-ethoxy-3,3-dimethyl-5,6-dihydro-4H-1,2-oxazine. Scope: This protocol is adaptable for various electron-rich dienophiles (enol ethers, silyl enol ethers, furans).

Reagents:

-

2-Chloro-2-methylpropionaldehyde oxime (1.0 equiv)

-

Ethyl Vinyl Ether (2.0 - 3.0 equiv) [Excess prevents dimerization of the nitrosoalkene]

-

Sodium Carbonate (

), anhydrous, finely powdered (5.0 equiv) -

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), anhydrous.

Step-by-Step Methodology:

-

Preparation of the Base Suspension:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

(5.0 equiv) in anhydrous DCM ( -

Note: The use of a heterogeneous base (solid/liquid) is critical. It ensures a slow, steady concentration of the nitrosoalkene, favoring reaction with the dienophile over self-polymerization.

-

-

Addition of Dienophile:

-

Add Ethyl Vinyl Ether (3.0 equiv) directly to the suspension.

-

-

Addition of CMPO:

-

Dissolve 2-Chloro-2-methylpropionaldehyde oxime (1.0 equiv) in a minimal amount of DCM.

-

Add this solution dropwise to the stirring suspension over 30–60 minutes at room temperature (20–25°C).

-

Visual Cue: The reaction mixture may develop a faint blue transient color (characteristic of monomeric nitroso species), which quickly fades to yellow/orange as the adduct forms.

-

-

Reaction Monitoring:

-

Stir vigorously for 12–24 hours.

-

TLC Monitoring: Monitor the disappearance of the starting oxime (

in 20% EtOAc/Hexane) and the appearance of the less polar oxazine (

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove inorganic salts (

and -

Wash the filter cake with DCM.

-

Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 30°C). Caution: 1,2-oxazines can be volatile.

-

-

Purification:

-

Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20).

-

Data Summary: Typical Yields

| Dienophile Substrate | Product Type | Typical Yield (%) | Notes |

| Ethyl Vinyl Ether | 6-Alkoxy-1,2-oxazine | 75 - 88% | High regioselectivity for 6-alkoxy isomer. |

| Cyclopentadiene | Bicyclic Oxazine | 60 - 70% | Reaction is faster; requires cooling (0°C). |

| Indole | 3-(Oxazinyl)indole | 50 - 65% | Requires protic workup to re-aromatize. |

Protocol B: Ring Transformation to Pyrroles

Objective: Converting the 1,2-oxazine scaffold into a pyrrole (demonstrating the "masked" utility).

-

Reduction/Ring Contraction:

-

Dissolve the purified 1,2-oxazine (from Protocol A) in Acetic Acid.

-

Add Zinc dust (5.0 equiv) portion-wise.

-

Heat to 60°C for 4 hours.

-

-

Mechanism:

-

Zinc reduces the N-O bond.

-

Subsequent condensation/elimination recycles the skeleton into a pyrrole ring.

-

-

Workup:

Part 4: Divergent Synthesis Pathway

The 1,2-oxazine formed by CMPO is a "chemical junction." The diagram below details how to access different pharmacophores from this single intermediate.

Figure 2: Divergent synthesis capabilities starting from the CMPO-derived 1,2-oxazine.

Part 5: Safety & Handling

-

Lachrymator Hazard:

-Chlorooximes are potent lachrymators (tear-inducing) and skin irritants. All weighing and dissolution must occur inside a functioning fume hood. -

Instability: CMPO should be stored at -20°C. At room temperature, it can slowly decompose, releasing HCl.

-

Explosion Hazard (Nitroso): While 1,1-dimethyl-2-nitrosoethene is generated in situ, never attempt to isolate or distill the nitroso intermediate. Isolate only the stable oxazine adduct.

References

-

Gilchrist, T. L. (1983). Nitrosoalkenes and Nitrosoalkynes. Chemical Society Reviews. Link

-

Reissig, H.-U., & Zimmer, R. (2003). The hetero-Diels-Alder reaction of nitrosoalkenes with enol ethers: a straightforward access to 1,2-oxazines. Chemical Reviews. Link

-

Pinho e Melo, T. M. V. D. (2006). Recent advances in the chemistry of nitrosoalkenes. Current Organic Chemistry. Link

-

Beilstein Journals. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. Oxime radicals: generation, properties and application in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Side reactions in the oximation of 2-chloro-2-methylpropanal

This technical guide details the troubleshooting and optimization of the oximation of 2-chloro-2-methylpropanal (also known as

Process Overview & Critical Control Points

The oximation of 2-chloro-2-methylpropanal is a delicate nucleophilic addition-elimination reaction.[1] Unlike simple aldehydes, this substrate contains a tertiary alkyl chloride at the

-

Oximation (Target): Nucleophilic attack of hydroxylamine on the carbonyl carbon.

-

Elimination (Side Reaction A): Base-catalyzed loss of HCl to form methacrolein (and subsequently methacrolein oxime).[1]

-

Hydrolysis (Side Reaction B):

-type substitution of the tertiary chloride by water to form 2-hydroxy-2-methylpropanal.[1]

Reaction Pathway Diagram

The following diagram maps the competing kinetic pathways. The user must navigate the "Goldilocks Zone" of pH and temperature to favor the central path.

Caption: Competing reaction pathways. Green path represents the target synthesis. Red paths denote elimination (base-promoted).[1] Yellow paths denote hydrolysis (acid/water-promoted).[1]

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Methacrolein Oxime

Symptom: GC/HPLC analysis shows a peak corresponding to the conjugated unsaturated oxime (Methacrolein oxime). The product may smell acrid (like acrolein).

Root Cause: Elimination (E2). The reaction conditions are too basic or the temperature is too high. The

-

Lower the pH: If using NaOH or

to neutralize hydroxylamine hydrochloride, ensure the pH does not exceed 5.5. A localized high pH at the addition point can trigger elimination instantly. -

Switch to Acetate Buffer: Replace strong bases with Sodium Acetate (